![molecular formula C10H20O4 B1354104 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane CAS No. 531521-23-0](/img/structure/B1354104.png)
3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane
説明
“3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane” is a chemical compound with the CAS Number: 531521-23-0 . It has a molecular weight of 204.27 and its IUPAC name is 3-((2-(2-methoxyethoxy)ethoxy)methyl)-3-methyloxetane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20O4/c1-10(8-14-9-10)7-13-6-5-12-4-3-11-2/h3-9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.27 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.科学的研究の応用
Mixed Ionic Electronic Conductors (MIECs)
This compound is used in the synthesis of poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene) and poly(3-[2-{2-methoxyethoxy}ethoxymethyl]thiophene), which are considered good MIECs . MIECs are materials that can conduct both ions and electrons and are used in various applications such as batteries, fuel cells, and sensors .
Bioelectronics
Conjugated polymers with ethylene glycol side chains, like the one synthesized from this compound, are emerging as ideal materials for bioelectronics . They are particularly useful in organic electrochemical transistors (OECTs), which transduce biochemical signals into electronic signals .
Organic Electrochemical Transistors (OECTs)
OECTs have been successfully employed as miniaturized sensors for metabolite detection, neural interfacing, and neuromorphic computing . The compound is used in the synthesis of high-performing OECT materials .
Biosensors
The compound is used in the synthesis of materials used in biosensors . These sensors can detect and measure biological data, such as the presence of specific molecules or biological reactions .
Batteries and Supercapacitors
Materials synthesized from this compound are used in batteries and supercapacitors . These energy storage devices benefit from the mixed ionic-electronic conduction properties of these materials .
Electrochemical Windows
This compound is used in the synthesis of materials for electrochemical windows . These windows can change their light transmission properties in response to voltage changes .
特性
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxymethyl]-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-10(8-14-9-10)7-13-6-5-12-4-3-11-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUYJVGVQRKKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461928 | |
| Record name | Oxetane, 3-[[2-(2-methoxyethoxy)ethoxy]methyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
531521-23-0 | |
| Record name | Oxetane, 3-[[2-(2-methoxyethoxy)ethoxy]methyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane play in the development of antimicrobial copolymers?
A1: 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane serves as a crucial monomer in the synthesis of copolyoxetanes exhibiting potent antimicrobial activity [, ]. It introduces hydrophilic polyethylene glycol (PEG)-like segments into the copolymer structure. These segments are vital for several reasons:
- Enhanced Water Solubility: The PEG-like chains significantly improve the water solubility of the resulting copolymers, making them suitable for various biological applications [].
- Modulating Antimicrobial Activity: By adjusting the ratio of 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane to other monomers, researchers can fine-tune the antimicrobial potency and selectivity of the copolymers [].
- Biocompatibility: The presence of PEG-like chains is known to enhance the biocompatibility of polymers, potentially reducing their toxicity towards mammalian cells [].
Q2: How does the structure of the synthesized copolymers, particularly the incorporation of 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane, influence their antimicrobial efficacy?
A2: The antimicrobial efficacy of these copolymers is strongly influenced by the length of the alkyl chains attached to the quaternary ammonium groups, which are introduced via a precursor monomer that reacts with 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane to form the final copolymer []. Shorter alkyl chains (C2-C6) exhibit lower activity, while longer chains (C14-C16) demonstrate increased hemolysis and cytotoxicity. The optimal alkyl chain length for balancing antimicrobial activity and biocompatibility was found to be in the C6-C12 range []. This suggests that:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)
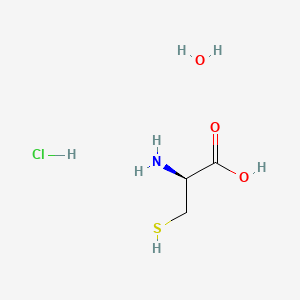
![methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B1354030.png)
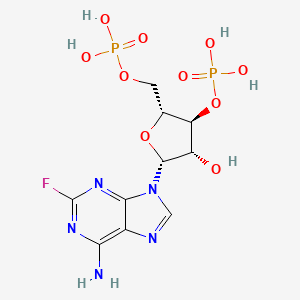

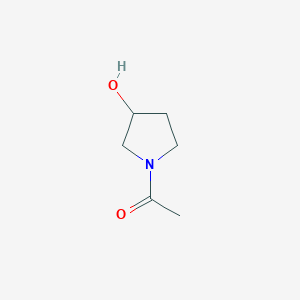
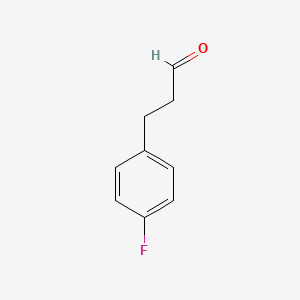
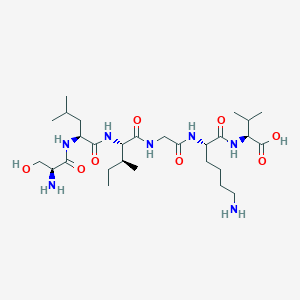

![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)
![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)
